molecular formula C21H19ClN4O2S B11687822 7-(4-Chloro-benzyl)-3-methyl-8-phenethylsulfanyl-3,7-dihydro-purine-2,6-dione

7-(4-Chloro-benzyl)-3-methyl-8-phenethylsulfanyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11687822
M. Wt: 426.9 g/mol
InChI Key: GHQKKPYLEAUKFT-UHFFFAOYSA-N
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Description

7-(4-Chloro-benzyl)-3-methyl-8-phenethylsulfanyl-3,7-dihydro-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chlorobenzyl group, a methyl group, a phenethylsulfanyl group, and a purine core. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chloro-benzyl)-3-methyl-8-phenethylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, is reacted with a suitable nucleophile to form the chlorobenzyl intermediate.

    Introduction of the Methyl Group: The chlorobenzyl intermediate undergoes alkylation with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

    Attachment of the Phenethylsulfanyl Group: The methylated intermediate is then reacted with phenethylthiol in the presence of a catalyst, such as palladium on carbon, to introduce the phenethylsulfanyl group.

    Cyclization to Form the Purine Core: The final step involves cyclization of the intermediate to form the purine core, typically using a cyclizing agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chloro-benzyl)-3-methyl-8-phenethylsulfanyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

7-(4-Chloro-benzyl)-3-methyl-8-phenethylsulfanyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Chloro-benzyl)-3-methyl-8-phenethylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of cellular receptors to alter signal transduction pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    Chlorobenzene: An aryl chloride with a simpler structure, used as a solvent and intermediate in chemical synthesis.

    Benzyl Chloride: An organic compound with a chloromethyl group, used in the production of benzyl esters and other derivatives.

Uniqueness

7-(4-Chloro-benzyl)-3-methyl-8-phenethylsulfanyl-3,7-dihydro-purine-2,6-dione is unique due to its complex structure, which combines multiple functional groups. This complexity imparts specific chemical and biological properties that are not observed in simpler compounds like chlorobenzene and benzyl chloride. The presence of the purine core, along with the chlorobenzyl, methyl, and phenethylsulfanyl groups, makes this compound a valuable target for research in various scientific fields.

Properties

Molecular Formula

C21H19ClN4O2S

Molecular Weight

426.9 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-(2-phenylethylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C21H19ClN4O2S/c1-25-18-17(19(27)24-20(25)28)26(13-15-7-9-16(22)10-8-15)21(23-18)29-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,24,27,28)

InChI Key

GHQKKPYLEAUKFT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCC3=CC=CC=C3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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